![molecular formula C12H8FN3 B10907594 7-(4-Fluorophenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B10907594.png)
7-(4-Fluorophenyl)pyrazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(4-Fluorophenyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that contains both pyrazole and pyrimidine rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-Fluorophenyl)pyrazolo[1,5-a]pyrimidine typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of 4-fluorobenzaldehyde with 3-amino-1H-pyrazole in the presence of a suitable catalyst under reflux conditions . The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the desired pyrazolo[1,5-a]pyrimidine ring system.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
7-(4-Fluorophenyl)pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of pyrazolo[1,5-a]pyrimidine oxides.
Reduction: Formation of reduced pyrazolo[1,5-a]pyrimidine derivatives.
Substitution: Formation of substituted pyrazolo[1,5-a]pyrimidine derivatives.
Scientific Research Applications
7-(4-Fluorophenyl)pyrazolo[1,5-a]pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe in bioimaging applications.
Medicine: Explored for its anticancer properties and as an inhibitor of specific enzymes.
Industry: Utilized in the development of new materials with unique photophysical properties.
Mechanism of Action
The mechanism of action of 7-(4-Fluorophenyl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s effects are mediated through pathways involving signal transduction and cellular responses .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidine: A closely related compound with similar structural features but without the fluorophenyl group.
7-(4-Chlorophenyl)pyrazolo[1,5-a]pyrimidine: Similar structure with a chlorine atom instead of fluorine.
7-(4-Methylphenyl)pyrazolo[1,5-a]pyrimidine: Contains a methyl group instead of fluorine.
Uniqueness
7-(4-Fluorophenyl)pyrazolo[1,5-a]pyrimidine is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific interactions with molecular targets or unique photophysical properties .
Properties
Molecular Formula |
C12H8FN3 |
|---|---|
Molecular Weight |
213.21 g/mol |
IUPAC Name |
7-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C12H8FN3/c13-10-3-1-9(2-4-10)11-5-7-14-12-6-8-15-16(11)12/h1-8H |
InChI Key |
AVGCEMDXHKWPEL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=NC3=CC=NN23)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]-2-(2,3-dimethylphenoxy)acetohydrazide](/img/structure/B10907511.png)
![1-{[5-(Propan-2-yl)-1,2-oxazol-3-yl]methyl}piperazine](/img/structure/B10907518.png)
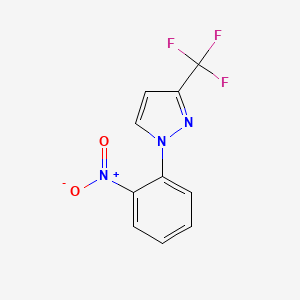
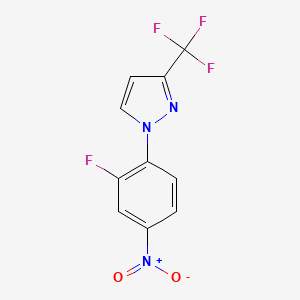
![1-[(4-chloro-3-methylphenoxy)methyl]-N-(5-methylpyridin-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B10907531.png)
![2-[3-(Difluoromethyl)-4-methyl-1H-pyrazol-1-yl]-5-fluoroaniline](/img/structure/B10907533.png)
![(2Z,5Z)-2-[(4-bromophenyl)imino]-5-(4-nitrobenzylidene)-1,3-thiazolidin-4-one](/img/structure/B10907540.png)
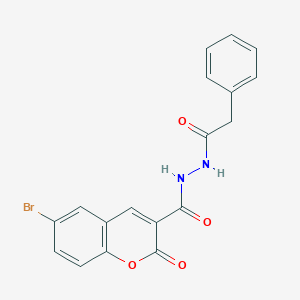
![N~1~-[3-(1,3-Benzoxazol-2-YL)-4-hydroxyphenyl]-1-adamantanecarboxamide](/img/structure/B10907554.png)
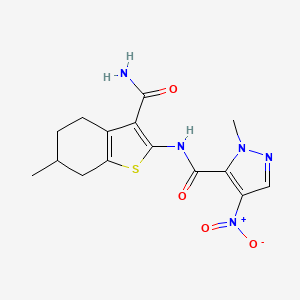
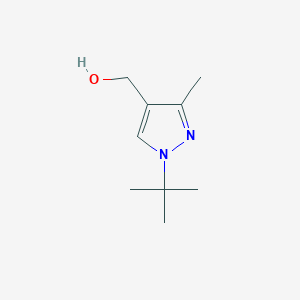
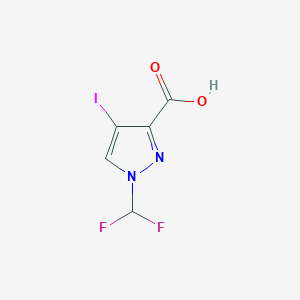
![N'-[(1E)-3,4-dihydronaphthalen-1(2H)-ylidene]naphthalene-1-carbohydrazide](/img/structure/B10907574.png)
![1-[(4-chlorophenoxy)methyl]-N-cyclopentyl-1H-pyrazole-3-carboxamide](/img/structure/B10907579.png)
